![molecular formula C26H23NO5 B2565717 9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951942-89-5](/img/structure/B2565717.png)

9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

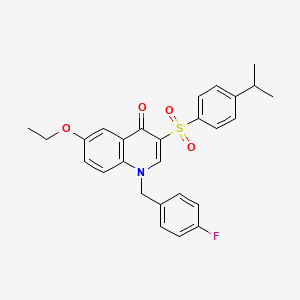

The compound appears to contain a benzyl group, a dimethoxyphenyl group, and an oxazinone group. The benzyl group is a common substituent in organic chemistry, consisting of a phenyl group attached to a CH2 group . The dimethoxyphenyl group consists of a phenyl group with two methoxy groups (OCH3) attached . Oxazinones are a type of lactam (a cyclic amide) that contain an oxygen atom, a nitrogen atom, and a carbonyl group within a six-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxazinone ring and the various substituents. The benzyl and dimethoxyphenyl groups would likely contribute to the overall hydrophobicity of the compound, while the oxazinone ring could potentially participate in hydrogen bonding .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The oxazinone ring could potentially be hydrolyzed under acidic or basic conditions to yield a dicarboxylic acid and an amine . The methoxy groups on the dimethoxyphenyl group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its overall size, the presence of polar groups, and its degree of unsaturation would all influence its properties .Scientific Research Applications

- Antioxidant Properties : 3,4-dimethoxybenzyl alcohol exhibits antioxidant activity, which could be valuable in drug design for conditions related to oxidative stress .

- Anti-Inflammatory Potential : Researchers explore its anti-inflammatory effects, potentially leading to novel therapeutic agents .

- Occurrence in Plants : 3,4-dimethoxybenzyl alcohol is found in certain plant species. Investigating its role in plant metabolism can provide insights into biosynthetic pathways and ecological interactions .

- Polymer Modification : Researchers explore its use as a functional monomer for polymerization reactions, leading to modified polymers with specific properties .

- Analyte Derivatization : The compound can serve as a derivatization agent in analytical methods, enhancing the detection of specific analytes (e.g., amino acids, phenols) by gas chromatography or liquid chromatography .

- Veratryl Alcohol : 3,4-dimethoxybenzyl alcohol is also known as veratryl alcohol. It contributes to the aroma of certain natural products and may find applications in perfumery and flavoring .

Medicinal Chemistry and Drug Development

Phytochemistry and Plant Metabolism

Materials Science and Polymer Chemistry

Analytical Chemistry

Flavor and Fragrance Industry

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

9-benzyl-3-(3,4-dimethoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-29-23-10-8-18(12-24(23)30-2)21-15-31-26-19(25(21)28)9-11-22-20(26)14-27(16-32-22)13-17-6-4-3-5-7-17/h3-12,15H,13-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPCQXQZRSYLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)

![N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2565640.png)

![(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2565641.png)

![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)

![2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2565645.png)

![8-(4-ethoxyphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565648.png)

![[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2565649.png)

![N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2565653.png)